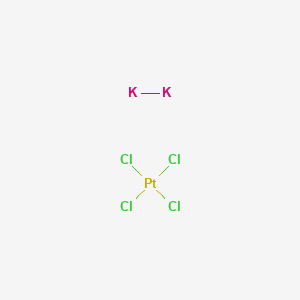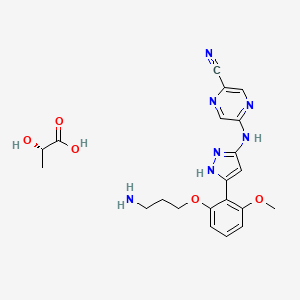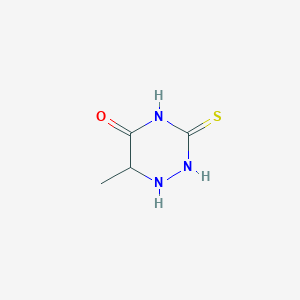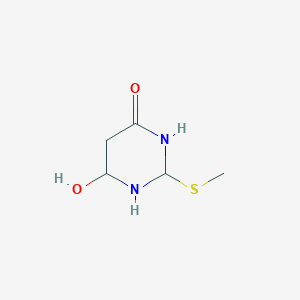
1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID typically involves the reaction of piperazine with benzyl chloroformate. One common method includes the following steps :
Reactants: Piperazine, benzyl chloroformate, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an ice bath to maintain a low temperature.
Procedure: Piperazine is dissolved in water and mixed with benzyl chloroformate in the presence of sodium hydroxide. The mixture is stirred at low temperature, and the product is extracted using an organic solvent like dichloromethane. The organic layer is then dried and concentrated to obtain the final product.
Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include dichloromethane as a solvent and maintaining low temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it has been found to exhibit affinity for certain receptors, such as the melanocortin-4 receptor . The compound’s effects are mediated through its binding to these receptors, which can lead to various biological responses.
Comparison with Similar Compounds
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Piperazine-1-carboxylic acid benzyl ester: Similar in structure but differs in the functional groups attached to the piperazine ring.
1-carbobenzoxypiperazine: Another related compound with similar applications but different chemical properties.
The uniqueness of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID lies in its specific chemical structure, which allows it to be used in a variety of synthetic and research applications .
Properties
Molecular Formula |
C13H15N2O4- |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1 |
InChI Key |
KEIDRYXLYCWVSP-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(C(CN1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)


![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)








